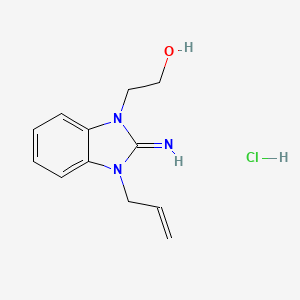![molecular formula C17H24O5 B4969959 diethyl [3-(2-methylphenoxy)propyl]malonate](/img/structure/B4969959.png)
diethyl [3-(2-methylphenoxy)propyl]malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [3-(2-methylphenoxy)propyl]malonate is an organic compound that belongs to the class of malonates. Malonates are esters or salts of malonic acid and are widely used in organic synthesis. This compound is characterized by the presence of a diethyl malonate moiety attached to a 3-(2-methylphenoxy)propyl group. It is a versatile intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [3-(2-methylphenoxy)propyl]malonate typically involves the reaction of diethyl malonate with 3-(2-methylphenoxy)propyl bromide in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
Step 1: Preparation of 3-(2-methylphenoxy)propyl bromide by reacting 2-methylphenol with 3-bromopropanol in the presence of a strong acid like sulfuric acid.
Step 2: Reaction of diethyl malonate with 3-(2-methylphenoxy)propyl bromide in the presence of a base to form this compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [3-(2-methylphenoxy)propyl]malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the malonate moiety is replaced by other nucleophiles.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding carboxylic acids.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form β-keto esters.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate
Solvents: Ethanol, dimethylformamide (DMF)
Acids: Sulfuric acid for the preparation of 3-(2-methylphenoxy)propyl bromide
Major Products Formed
Substitution Reactions: Formation of substituted malonates
Hydrolysis: Formation of 3-(2-methylphenoxy)propylmalonic acid
Condensation Reactions: Formation of β-keto esters
Aplicaciones Científicas De Investigación
Diethyl [3-(2-methylphenoxy)propyl]malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving malonates.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic applications.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of diethyl [3-(2-methylphenoxy)propyl]malonate involves its ability to undergo various chemical transformations. The compound can act as a nucleophile in substitution reactions, and its ester groups can be hydrolyzed to form carboxylic acids. The presence of the 3-(2-methylphenoxy)propyl group enhances its reactivity and allows for the formation of diverse products.
Comparación Con Compuestos Similares
Diethyl [3-(2-methylphenoxy)propyl]malonate can be compared with other similar compounds such as:
Diethyl malonate: A simpler ester of malonic acid used in similar synthetic applications.
Diethyl [3-(3-methylphenoxy)propyl]malonate: A structural isomer with the methyl group in a different position, affecting its reactivity and applications.
Diethyl [3-(2-methoxyphenoxy)propyl]malonate: A compound with a methoxy group instead of a methyl group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and research.
Propiedades
IUPAC Name |
diethyl 2-[3-(2-methylphenoxy)propyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O5/c1-4-20-16(18)14(17(19)21-5-2)10-8-12-22-15-11-7-6-9-13(15)3/h6-7,9,11,14H,4-5,8,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSBGKBFVLEHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCOC1=CC=CC=C1C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~1~-(1,1-dimethyl-2-propyn-1-yl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4969897.png)
![N-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B4969898.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4969914.png)


![1-Tert-butyl-3-[(4-methylbenzoyl)amino]thiourea](/img/structure/B4969943.png)
![N-{4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4969949.png)
![3,4-dimethyl-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B4969950.png)

